molecular formula C12H24Cl2N4O B2358223 1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride CAS No. 1333948-33-6

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride

Cat. No.: B2358223
CAS No.: 1333948-33-6
M. Wt: 311.25
InChI Key: LQBBTPKEHUACFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Oxadiazole derivatives are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . They have received considerable attention due to their unique bioisosteric properties and a wide spectrum of biological activities . This makes them a perfect framework for novel drug development .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole-based compounds has been a topic of interest in recent years . For instance, tert-butylamidoxime and 4-aminobenzonitrile were mixed in DMF with catalytic amounts of PTSA–ZnCl2 .


Molecular Structure Analysis

Oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole and 1,3,4-oxadiazole . Among these, the greatest interest is involved with 1,3,4-oxadiazoles .


Chemical Reactions Analysis

In one example, tert-butylamidoxime is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .

Scientific Research Applications

Synthesis and Chemical Properties

1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride has been explored in the context of chemical synthesis and characterization. It has been used in the practical synthesis of compounds like (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho–kinase inhibitor K-115. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the chemical utility of diazepane and its derivatives (Gomi et al., 2012). Additionally, the structure of 1,2,4-oxadiazole derivatives has been investigated for their reactivity and properties, contributing to a broader understanding of the chemical behavior of similar compounds (Yale & Spitzmiller, 1978).

Biological Activity and Potential Applications

Research has also focused on the biological activity of compounds containing 1,2,4-oxadiazole rings, like this compound. Studies have shown that these compounds possess notable antitumor activities, indicating potential applications in cancer research and treatment. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and tested for their antitumor activity against a range of cell lines, revealing promising results (Maftei et al., 2013). These findings underscore the relevance of diazepane derivatives in medicinal chemistry and drug development.

Future Directions

The interest in the biological application of 1,2,4-oxadiazoles has doubled in the last fifteen years . This suggests that there is potential for further development and exploration in this area .

Properties

IUPAC Name

5-tert-butyl-3-(1,4-diazepan-1-ylmethyl)-1,2,4-oxadiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O.2ClH/c1-12(2,3)11-14-10(15-17-11)9-16-7-4-5-13-6-8-16;;/h13H,4-9H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBBTPKEHUACFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=NO1)CN2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.